![molecular formula C17H20N2O4S2 B2510076 1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine CAS No. 1021046-47-8](/img/structure/B2510076.png)
1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine
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Description
Scientific Research Applications
Therapeutic Use and Molecular Design
Piperazine derivatives, such as 1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine, have garnered attention in therapeutic research due to their presence in a variety of drugs with diverse therapeutic uses. These compounds have been identified in medications aimed at treating conditions such as antipsychotic, antihistamine, antidepressant, anticancer, and antiviral among others. The structural modification of the piperazine nucleus has been shown to significantly influence the medicinal potential of the resultant molecules. This versatility highlights the scaffold's capacity as a flexible building block in drug discovery, encouraging further investigation into its pharmacokinetic and pharmacodynamic properties for various diseases (Rathi et al., 2016).
Anti-mycobacterial Activity
The piperazine ring, a key component of 1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine, has been explored for its anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. Research has reported several potent molecules containing the piperazine unit, demonstrating significant activity not only against drug-susceptible strains but also multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, underscoring the potential for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Metabolic Insights and Drug Interactions
Arylpiperazine derivatives, including 1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine, undergo extensive metabolism, often leading to the formation of 1-aryl-piperazines. These metabolites, known for their serotonin receptor-related effects, have implications in the treatment of depression, psychosis, or anxiety. Understanding the disposition and metabolism of arylpiperazine derivatives provides valuable insights into their pharmacological actions and potential drug interactions (Caccia, 2007).
Development for Tuberculosis Treatment
The application of piperazine derivatives in tuberculosis treatment is exemplified by Macozinone (PBTZ169), a piperazine-benzothiazinone undergoing clinical studies for tuberculosis (TB) treatment. This review outlines the development of Macozinone, targeting the essential enzyme DprE1 involved in the cell wall synthesis of Mycobacterium tuberculosis. Initial clinical studies raise optimism for its development towards efficient TB drug regimens (Makarov & Mikušová, 2020).
properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-thiophen-2-ylsulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-15-6-3-2-5-14(15)18-8-10-19(11-9-18)16(20)13-25(21,22)17-7-4-12-24-17/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPWPVDRPLTWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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